molecular formula C₃₇H₇₁N₃O₈S B1663428 Squalamine lactate CAS No. 320725-47-1

Squalamine lactate

Cat. No. B1663428
M. Wt: 718 g/mol
InChI Key: JMNXSNUXDHHTKQ-QVMSTPCGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squalamine lactate is an angiogenesis inhibitor and antineoplastic . It was discovered by Michael Zasloff and colleagues in a search for anti-microbial compounds in the tissues of primitive vertebrates . Squalamine consists of a spermidine coupled to a C-27 sulfated bile salt .


Synthesis Analysis

The chemical synthesis of Squalamine was developed by William A. Kinney and colleagues . The synthesis process involves coupling a spermidine to a C-27 sulfated bile salt .


Molecular Structure Analysis

Squalamine lactate has a chemical formula of C37H71N3O8S . It consists of a spermidine coupled to a C-27 sulfated bile salt .


Physical And Chemical Properties Analysis

At physiological pH, Squalamine exists as a positively charged zwitterionic molecule, soluble in both water and organic solvents . Due to its net cationic charge, Squalamine displaces positively charged molecules .

Scientific Research Applications

1. Treatment of Age-Related Macular Degeneration (AMD)

Squalamine lactate has been investigated for treating neovascular age-related macular degeneration (AMD). It works by inhibiting angiogenesis, a process crucial for the development of AMD. Clinical studies have indicated its potential in treating choroidal neovascularization associated with AMD, offering an alternative to intraocular injections and showing minimal cardiovascular side effects (Ciulla, Oliver, & Gast, 2007).

2. Use in Cancer Treatment

Research has explored the role of squalamine lactate in cancer treatment. It has demonstrated antiangiogenic properties, impacting the development of cancer cells by inhibiting blood vessel formation. Studies have examined its effectiveness in various cancer types, including lung and ovarian cancers (Pietras & Weinberg, 2005).

3. Antimicrobial Properties

Squalamine lactate shows promise as an antimicrobial agent. Its ability to target cell membrane integrity makes it effective against multidrug-resistant Gram-negative bacteria, offering a potential solution against pathogens resistant to traditional antibiotics (Salmi et al., 2008).

4. Neuroprotective and Anti-inflammatory Effects

The neuroprotective and anti-inflammatory effects of squalamine lactate are being studied. It has potential therapeutic applications in diseases characterized by inflammation and vascular anomalies, such as diabetic retinopathy and other retinal diseases.

5. Treatment of Ocular Diseases

In ocular diseases, squalamine lactate's antiangiogenic action is beneficial in treating conditions like retinopathy. It has shown effectiveness in reducing retinal neovascularization in animal models, suggesting its usefulness in managing similar human conditions (Higgins et al., 2004).

Safety And Hazards

Squalamine is possibly safe in adults when used as eye drops for up to 38 weeks or when injected in the vein by a health care professional . Injections of Squalamine into the vein might cause side effects such as nausea, vomiting, loss of appetite, muscle cramps, or fatigue .

Future Directions

Squalamine lactate has been clinically tested as a treatment for senile macular degeneration . The discovery of Squalamine as the first representative of a previously unknown class of natural antibiotics of animal origin stimulated extensive research of terpenoids (especially triterpenoids) comprising polyamine fragments .

properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXSNUXDHHTKQ-QVMSTPCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953945
Record name 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Squalamine lactate

CAS RN

320725-47-1
Record name Squalamine lactate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Squalamine lactate
Reactant of Route 2
Squalamine lactate
Reactant of Route 3
Squalamine lactate
Reactant of Route 4
Squalamine lactate
Reactant of Route 5
Squalamine lactate
Reactant of Route 6
Squalamine lactate

Citations

For This Compound
377
Citations
T Ciulla, A Oliver, MJ Gast - Expert Review of Ophthalmology, 2007 - Taylor & Francis
… Squalamine lactate for injection (squalamine lactate) has been administered to humans … acceptable toxicity profile in animal studies, squalamine lactate has been identified as a viable …
Number of citations: 12 www.tandfonline.com
TA Ciulla, MH Criswell, RP Danis, JI Williams… - Retina, 2003 - journals.lww.com
… This study demonstrated that systemic (intraperitoneal) squalamine lactate treatment reduces experimental CNVM development in the rat model. This particular experimental CNVM …
Number of citations: 91 journals.lww.com
B Connolly, A Desai, CA Garcia, E Thomas… - … Clinics of North …, 2006 - europepmc.org
… Squalamine lactate inhibits angiogenesis by a long-lived, intracellular mechanism of action. … , and safety parameters for use of squalamine lactate as a therapeutic agent for exudative …
Number of citations: 47 europepmc.org
RS Herbst, LA Hammond, DP Carbone, HT Tran… - Clinical cancer …, 2003 - AACR
Purpose: Squalamine is an antitumor agent that has been shown to have antiangiogenic activity in animal models. This Phase I/IIA study was designed to assess the safety, clinical …
Number of citations: 102 aacrjournals.org
C Li, UP Kari, LA Noecker, SR Jones, AM Sabo… - … of pharmaceutical and …, 2003 - Elsevier
… Solid squalamine lactate generated a new amide, namely lactyl … Squalamine lactate in pH 4 acetate buffer solution produced … Squalamine lactate is stable in refrigerated conditions as …
Number of citations: 5 www.sciencedirect.com
CA Garcia, H Quiroz–Mercado… - … & Visual Science, 2004 - iovs.arvojournals.org
… Patients who met eligibility criteria received weekly intravenous infusions of squalamine lactate either at the doses of 25 and 50 mg/m 2 at various durations of infusion (180, 90, 45 …
Number of citations: 11 iovs.arvojournals.org
JS Slakter, TA Ciulla, MJ Elman… - … & Visual Science, 2015 - iovs.arvojournals.org
Purpose: To determine if topical OHR-102 administered BID in combination with Ranibizumab (RBZ) PRN can safely improve visual outcomes and reduce treatment frequency of RBZ …
Number of citations: 6 iovs.arvojournals.org
MJ Elman, DM Brown, PK Kaiser… - … & Visual Science, 2018 - iovs.arvojournals.org
Purpose: We performed a prospective clinical trial to determine if squalamine lactate ophthalmic solution, 0.2%(Squalamine) used in combination with ranibizumab provides better …
Number of citations: 0 iovs.arvojournals.org
CA Garcia, B Connolly, E Thomas… - … & Visual Science, 2005 - iovs.arvojournals.org
… (PK) profile and the safety/tolerability of squalamine lactate at three different doses. Methods: … profile for squalamine lactate in AMD patients. Systemic squalamine lactate may represent …
Number of citations: 4 iovs.arvojournals.org
MH Criswell, TA Ciulla, RP Danis… - … & Visual Science, 2002 - iovs.arvojournals.org
… Conclusion: Systemically administered squalamine lactate partially inhibits neovascular development in this CNVM rat model. In conjunction with other existing and developing …
Number of citations: 0 iovs.arvojournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.